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Compound of Interest

Compound Name: Rebaudioside E

Cat. No.: B1447645 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rebaudioside E (Reb E) is a high-intensity, non-caloric steviol glycoside naturally

present in the leaves of the Stevia rebaudiana Bertoni plant.[1][2] As a member of the steviol

glycoside family, which is approved for use in food products globally, Reb E offers significant

potential for developing diabetic-friendly formulations.[3] Its primary advantage lies in its

intense sweetness (approximately 250-300 times that of sucrose) without contributing to caloric

intake or eliciting a glycemic response, making it an ideal sugar substitute for individuals

managing diabetes.[4][5][6]

These application notes provide a comprehensive overview of Rebaudioside E's properties,

metabolic fate, and impact on glycemic control, along with detailed protocols for its analysis

and evaluation in food matrices.

Physicochemical Properties and Regulatory Status
Rebaudioside E's stability and sensory profile are critical for its successful incorporation into

various food and beverage systems.

Table 1: Physicochemical and Sensory Properties of Rebaudioside E
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Property Value / Description Source(s)

Sweetness Intensity
250–300 times sweeter than

sucrose
[5]

Caloric Value

Zero calories, as it is not

metabolized by the human

body for energy.

[7][8]

Glycemic Index (GI)
0; does not raise blood

glucose levels.
[6]

Taste Profile

Generally considered to have

a clean, sweet taste with

minimal bitterness or licorice

aftertaste, similar to

Rebaudioside M and D.

[9]

Thermal Stability

Stable at high temperatures

(up to 200°C), making it

suitable for baking and

pasteurization.

[5]

pH Stability

Stable across a wide pH range

(typically pH 2-10), allowing for

use in acidic beverages and

neutral dairy products.

[6][7][10]

Regulatory Status

USA: Generally Recognized as

Safe (GRAS).[3] EU: Approved

for use as a food additive (E

960) as part of the steviol

glycosides group.

Metabolic Fate and Mechanism of Action
Understanding the metabolic pathway of Rebaudioside E is fundamental to its application in

diabetic-friendly products. Steviol glycosides, including Reb E, are not absorbed intact in the

upper gastrointestinal tract. Instead, they pass to the colon where they are hydrolyzed by the

gut microbiota into their common aglycone, steviol. Steviol is then absorbed into the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.thepharmajournal.com/archives/2022/vol11issue7/PartZ/11-7-362-979.pdf
https://en.wikipedia.org/wiki/Stevia
https://patentimages.storage.googleapis.com/6e/d5/1f/3ee12a717a0666/EP3189065B1.pdf
https://www.foodsweeteners.com/steviol-glycosides-stevioside-and-rebaudioside-a/
https://easybuyingredients.com/blog/stevia-extracts-a-comprehensive-study/
https://www.thepharmajournal.com/archives/2022/vol11issue7/PartZ/11-7-362-979.pdf
https://www.foodsweeteners.com/steviol-glycosides-stevioside-and-rebaudioside-a/
https://en.wikipedia.org/wiki/Stevia
https://www.researchgate.net/publication/231610121_Stability_of_Steviol_Glycosides_in_Several_Food_Matrices
https://www.foodstandards.gov.au/sites/default/files/food-standards-code/applications/Documents/A1183%20Approval%20report.docx?csf=1&e=sUJVkj
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bloodstream, rapidly metabolized in the liver to form steviol glucuronide, and subsequently

excreted, primarily in the urine.[11][12] This metabolic pathway ensures that Reb E does not

contribute to blood glucose.

Rebaudioside E
(Oral Ingestion) Colon / Gut MicrobiotaHydrolysis Steviol LiverAbsorption Steviol GlucuronideMetabolism Excretion
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Metabolic pathway of Rebaudioside E.

Impact on Glycemic Control
The primary criterion for a diabetic-friendly ingredient is its effect on blood glucose and insulin

levels. Extensive research on major steviol glycosides like Rebaudioside A and Stevioside has

consistently shown no impact on key diabetic biomarkers.

Key Findings:

No Effect on Glycemia: Steviol glycosides do not induce a glycemic response upon

ingestion.[13]

Stable Glucose and Insulin: Clinical trials have demonstrated that chronic consumption of

high doses of Rebaudioside A (up to 1000 mg/day) in individuals with type 2 diabetes does

not significantly affect glycosylated hemoglobin (HbA1c), fasting glucose, insulin, or C-

peptide levels compared to a placebo.[14][15]

Safe for Glucose Intolerance: A study involving individuals with glucose intolerance found

that consumption of Rebaudioside A and erythritol for two weeks did not alter glucose

homeostasis.[16][17]

Table 2: Summary of Clinical Trial Data on Steviol Glycosides and Glycemic Control
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Study
Parameter

Intervention
Group
(Rebaudioside
A)

Placebo Group Outcome Source

Change in

HbA1c (%)
+0.11 ± 0.06 +0.09 ± 0.05

No significant

difference

(p=0.355)

[14]

Change in

Fasting Glucose

(mg/dL)

+7.5 ± 3.7 +11.2 ± 4.5

No significant

difference

(p>0.05)

[14]

Change in

Fasting Insulin

(µU/mL)

+1.0 ± 0.64 +3.3 ± 1.5

No significant

difference

(p>0.05)

[14]

Change in

Fructosamine

(µmol/L)

244.00 ± 19.57

(baseline) to

241.68 ± 23.39

(2 weeks)

N/A (single group

study)

No significant

change

(p=0.366)

[16][17]

Some preclinical studies suggest that steviol glycosides may have a beneficial role in glucose

metabolism by potentiating the TRPM5 channel in pancreatic β-cells, which can enhance

glucose-dependent insulin secretion.[2][18] However, this effect is typically observed only at

elevated glucose levels and has not translated into significant glucose-lowering effects in most

human clinical trials.[19][20]
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Potential influence of steviol on insulin secretion.
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Experimental Protocols
Protocol 1: Quantification of Rebaudioside E in a Food
Matrix by HPLC
This protocol outlines a standard method for the quantitative analysis of Rebaudioside E in a

diabetic-friendly beverage formulation. The method is based on established high-performance

liquid chromatography (HPLC) techniques for steviol glycosides.[21][22]

Objective: To accurately determine the concentration of Rebaudioside E in a liquid food matrix.

Materials and Equipment:

High-Performance Liquid Chromatography (HPLC) system with UV detector

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Rebaudioside E analytical standard (≥95% purity)

Acetonitrile (HPLC grade)

Phosphoric acid (or other suitable buffer)

Ultrapure water

0.45 µm syringe filters

Solid Phase Extraction (SPE) C18 cartridges (for sample cleanup, if needed)

Analytical balance, volumetric flasks, pipettes

Procedure:

Standard Preparation:

Prepare a stock solution of Rebaudioside E (e.g., 1000 µg/mL) in a mixture of acetonitrile

and water (e.g., 80:20 v/v).[23]
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Perform serial dilutions to create a calibration curve with at least five concentration points

(e.g., 25, 50, 100, 200, 400 µg/mL).

Sample Preparation:

Accurately weigh approximately 5 g of the beverage sample into a 50 mL volumetric flask.

Add the diluent (acetonitrile:water) and sonicate for 15 minutes to ensure complete

dissolution and extraction.

Bring the flask to volume with the diluent and mix thoroughly.

Filter the sample through a 0.45 µm syringe filter into an HPLC vial. For complex matrices,

an SPE cleanup step may be required to remove interfering compounds.

Chromatographic Conditions (Example):

Mobile Phase A: 0.1% Phosphoric Acid in Water

Mobile Phase B: Acetonitrile

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detector Wavelength: 210 nm

Gradient Elution: A linear gradient is typically used to separate the various steviol

glycosides. An example program: 0-10 min, 30-50% B; 10-15 min, 50-80% B; 15-20 min,

hold at 80% B; 20-25 min, return to 30% B.

Data Analysis:

Run the standards and samples through the HPLC system.

Identify the Rebaudioside E peak in the sample chromatogram by comparing its retention

time with that of the analytical standard.
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Construct a calibration curve by plotting the peak area against the concentration of the

standards.

Calculate the concentration of Rebaudioside E in the sample using the regression

equation derived from the calibration curve.

Start
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Workflow for HPLC quantification of Reb E.

Protocol 2: In Vivo Glycemic Response Evaluation in
Human Subjects
This protocol provides a framework for a clinical study to confirm the non-glycemic effect of a

food product formulated with Rebaudioside E. The methodology is adapted from standard

Glycemic Index (GI) testing procedures.

Objective: To measure the postprandial blood glucose response after consumption of a test

product containing Rebaudioside E compared to a glucose reference.

Participants:

10-15 healthy or pre-diabetic adult volunteers.

Exclusion criteria: Diagnosed diabetes, use of medications affecting glucose metabolism,

pregnancy.

All participants provide informed consent.

Materials:

Test Product: A defined portion of the food/beverage containing a specified amount of

Rebaudioside E.

Reference Product: A glucose solution containing an equivalent amount of available

carbohydrates (for products with other carbs) or a water placebo (for zero-carb products).

Blood glucose monitoring system (glucometer or continuous glucose monitor).

Sterile lancets and test strips.

Procedure:

Preparation: Participants fast for 10-12 hours overnight.
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Baseline Measurement: A fasting blood glucose measurement is taken at time 0.

Product Consumption: Participants consume the test product or reference product within a

10-15 minute timeframe.

Postprandial Measurements: Blood glucose levels are measured at 15, 30, 45, 60, 90, and

120 minutes after starting consumption.

Washout Period: The test is repeated on a separate day (with at least a 24-hour washout

period) with the other product until all participants have been tested with both.

Data Analysis:

For each participant, plot blood glucose concentration against time.

Calculate the incremental Area Under the Curve (iAUC) for both the test product and the

reference, ignoring the area below the fasting baseline.

The expected outcome for a product sweetened solely with Rebaudioside E is an iAUC that

is not significantly different from zero (or a water placebo).

Statistical analysis (e.g., paired t-test) should be used to compare the iAUC of the test

product to the control. A non-significant difference confirms the lack of a glycemic response.

Conclusion
Rebaudioside E is a highly effective, safe, and stable non-caloric sweetener for use in

diabetic-friendly formulations. Its zero-calorie and zero-glycemic index nature, combined with a

favorable clean taste profile and robust stability in processing, makes it a premier choice for

replacing sugar in a wide array of foods and beverages. The provided protocols offer a

scientific framework for researchers and developers to quantify its presence and validate the

non-glycemic properties of their final formulations, ensuring product efficacy and regulatory

compliance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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